molecular formula C9H18ClN B2850824 (1R,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-amine;hydrochloride CAS No. 2470279-53-7

(1R,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-amine;hydrochloride

Cat. No. B2850824
CAS RN: 2470279-53-7
M. Wt: 175.7
InChI Key: OEXOKOZTJRHGKH-CGJXVAEWSA-N
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Description

“(1R,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-amine;hydrochloride” is a complex organic compound. It has a bicyclic structure, which means it contains two rings . The compound is related to other bicyclic structures such as Bicyclo[3.1.1]heptane and (1R,2S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-2-ol .


Synthesis Analysis

The synthesis of similar bicyclic structures has been reported in the literature. For instance, an efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed . This strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . Another approach involves an organocatalytic formal [4 + 2] cycloaddition reaction .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using spectroscopic techniques. For instance, the Infrared (IR) spectrum of amines can provide information about the N-H bonds . The 1H NMR spectrum can also be used to determine the structure of an unknown amine .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For example, the compound can undergo [2 + 2] cycloaddition reactions . It can also participate in formal [4 + 2] cycloaddition reactions enabled by organocatalysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For example, the compound’s molecular weight, InChI, and InChIKey can be determined . The compound’s IR and NMR spectra can provide information about its structure .

properties

IUPAC Name

(1R,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-9(2)6-3-4-8(10)7(9)5-6;/h6-8H,3-5,10H2,1-2H3;1H/t6-,7-,8+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXOKOZTJRHGKH-CGJXVAEWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@H]([C@@H]1C2)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-amine;hydrochloride

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